4-Ethyl-1-iodo-2-methylbenzene
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Overview
Description
4-Ethyl-1-iodo-2-methylbenzene is an organic compound with the molecular formula C9H11I It is a derivative of benzene, where the benzene ring is substituted with an ethyl group at the fourth position, an iodine atom at the first position, and a methyl group at the second position
Mechanism of Action
Target of Action
The primary target of 4-Ethyl-1-iodo-2-methylbenzene is the benzene ring in organic compounds . The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the ring . This aromatic ring is especially stable and is retained during reactions .
Mode of Action
This compound interacts with its targets through a process known as electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The biochemical pathway affected by this compound is the electrophilic aromatic substitution pathway . This pathway involves the substitution of a hydrogen atom on the aromatic ring with an electrophile . The downstream effect of this pathway is the formation of a substituted benzene ring .
Result of Action
The result of the action of this compound is the formation of a substituted benzene ring . This occurs when a proton is removed from the benzenonium intermediate formed in the first step of the reaction .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-1-iodo-2-methylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the iodination of 4-ethyl-2-methylbenzene (also known as 4-ethyl-o-xylene) using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is carried out under controlled conditions to ensure selective iodination at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a multi-step synthesis process. This could include the initial alkylation of benzene to introduce the ethyl and methyl groups, followed by selective iodination. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Ethyl-1-iodo-2-methylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The ethyl and methyl groups can be oxidized to form corresponding carboxylic acids.
Reduction Reactions: The iodine atom can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide in the presence of a suitable solvent.
Oxidation Reactions: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed:
Substitution Reactions: Products depend on the nucleophile used, such as 4-ethyl-2-methylphenol if hydroxide is used.
Oxidation Reactions: 4-Ethyl-2-methylbenzoic acid.
Reduction Reactions: 4-Ethyl-2-methylbenzene.
Scientific Research Applications
4-Ethyl-1-iodo-2-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of radiolabeled compounds for imaging studies.
Medicine: Investigated for its potential in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
- 4-Ethyl-1-bromo-2-methylbenzene
- 4-Ethyl-1-chloro-2-methylbenzene
- 4-Ethyl-1-fluoro-2-methylbenzene
Comparison: 4-Ethyl-1-iodo-2-methylbenzene is unique due to the presence of the iodine atom, which is larger and more polarizable compared to other halogens like bromine, chlorine, and fluorine. This makes it more reactive in certain types of chemical reactions, such as nucleophilic substitution. Additionally, the iodine atom can participate in specific interactions, such as halogen bonding, which can influence the compound’s behavior in various applications.
Properties
IUPAC Name |
4-ethyl-1-iodo-2-methylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11I/c1-3-8-4-5-9(10)7(2)6-8/h4-6H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNFFMNJLZFMPAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)I)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11I |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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